N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a furan ring and linked via an ethyl chain to a piperidine-4-carboxamide scaffold modified with a methylsulfonyl group. The furan moiety may contribute to aromatic interactions, while the sulfonamide group enhances hydrogen-bonding capacity and metabolic stability.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4S/c1-13-17(16-5-4-12-26-16)14(2)22(20-13)11-8-19-18(23)15-6-9-21(10-7-15)27(3,24)25/h4-5,12,15H,6-11H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEZDECLYDIJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2CCN(CC2)S(=O)(=O)C)C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound characterized by a unique structure that combines various functional groups. This article explores its biological activity, including antibacterial, antifungal, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes:
- Furan ring : Known for its role in various biological activities.
- Pyrazole moiety : Associated with diverse pharmacological effects.
- Piperidine core : Commonly linked to analgesic and anti-inflammatory properties.
Antibacterial and Antifungal Properties
Preliminary studies indicate that compounds similar to this compound exhibit significant antibacterial and antifungal activities. These activities are attributed to the presence of the furan and pyrazole rings, which have been shown to inhibit various bacterial strains and fungi in vitro.
| Compound | Activity Type | Reference |
|---|---|---|
| 5-(furan-2-yl)-3-methylpyrazole | Antibacterial | |
| 3,5-Dimethylpyrazole | Antifungal | |
| Piperidine derivatives | Anti-inflammatory |
Anti-inflammatory Effects
The piperidine nucleus is well-documented for its anti-inflammatory properties. Research has shown that derivatives of piperidine can effectively reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. The incorporation of the methylsulfonyl group further enhances these effects, potentially increasing the compound's therapeutic efficacy against inflammatory diseases.
Anticancer Potential
Recent studies have also explored the anticancer potential of compounds with similar structural motifs. For instance, pyrazole derivatives have been investigated for their ability to inhibit tumor growth by targeting specific oncogenic pathways. The compound's unique structure may allow it to interact with critical proteins involved in cancer cell proliferation.
Study 1: Antibacterial Activity Evaluation
In a study conducted to evaluate the antibacterial activity of related compounds, it was found that those containing furan and pyrazole rings demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess the efficacy of these compounds against strains such as Staphylococcus aureus and Escherichia coli.
Study 2: In Vitro Anti-inflammatory Activity
Another research investigation focused on the anti-inflammatory activity of piperidine derivatives. The study measured the inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophages. Compounds similar to this compound showed promising results, indicating a potential for therapeutic use in inflammatory conditions.
Comparison with Similar Compounds
Structural Differences :
- Core Heterocycle : Replaces the ethyl-piperidine linkage with a pyrimidine ring.
- Functional Groups : Features an acetamide group instead of a carboxamide and includes a 4-methylpiperazine substituent.
- Substituents : Retains the 3,5-dimethylpyrazole and furan groups but positions them on a pyrimidine scaffold.
Implications :
- Solubility : The pyrimidine core and acetamide group may improve aqueous solubility compared to the target compound’s piperidine-sulfonamide system.
- Pharmacokinetics : The 4-methylpiperazine moiety could enhance blood-brain barrier penetration, unlike the methylsulfonyl group in the target compound, which may reduce CNS activity.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
Structural Differences :
- Core Heterocycle : Incorporates a pyrazolo[3,4-d]pyrimidine fused ring system.
- Substituents: Includes fluorophenyl and chromenone groups, absent in the target compound.
- Functional Groups : Features a benzamide with an isopropyl chain instead of a piperidine-carboxamide.
Implications :
- Lipophilicity: Fluorine atoms and the chromenone system increase logP (predicted ~3.5), suggesting higher membrane permeability but lower solubility.
- Target Selectivity : The fluorinated aromatic system may enhance binding to hydrophobic enzyme pockets (e.g., tyrosine kinases).
- Metabolic Stability: Fluorine substituents likely improve resistance to oxidative metabolism compared to the non-fluorinated target compound.
Physicochemical Property Analysis
The table below summarizes key properties of the target compound and analogs based on structural analysis:
Key Observations :
- The target compound’s sulfonamide group increases polarity relative to the acetamide in ’s analog.
- Fluorine substitution in ’s compound significantly elevates lipophilicity, favoring membrane penetration but risking solubility limitations.
Potential Therapeutic Implications
- Target Compound : The sulfonamide group suggests possible carbonic anhydrase or kinase inhibition. Piperidine derivatives often target CNS disorders, but the methylsulfonyl group may limit brain uptake.
- Compound : The pyrimidine-acetamide scaffold aligns with antiviral or anticancer agents (e.g., pyrimidine analogs in chemotherapy).
- Compound : Fluorinated pyrazolopyrimidines are common in oncology (e.g., JAK/STAT inhibitors).
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis typically involves multi-step reactions, including (i) coupling of the pyrazole-furan moiety to the ethyl linker, (ii) sulfonylation of the piperidine ring, and (iii) carboxamide formation. Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for amide bond formation), and catalyst selection (e.g., HATU for efficient coupling). Yield optimization requires monitoring reaction progress via TLC or HPLC and purification via column chromatography .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR : and NMR identify proton environments (e.g., furan protons at δ 6.2–7.4 ppm) and confirm methylsulfonyl group integration (singlet at δ 3.1–3.3 ppm).
- IR : Peaks at 1650–1700 cm confirm carboxamide C=O stretching.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at ~473.2 Da) .
Q. How can researchers assess preliminary biological activity?
Begin with in vitro assays:
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (IC determination).
- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with HEK-293 as a control.
- Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation .
Advanced Research Questions
Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data?
- Comparative Docking : Use software like AutoDock to compare binding modes of analogs with varying substituents (e.g., methylsulfonyl vs. phenylsulfonyl).
- Free-Wilson Analysis : Quantify contributions of individual groups (e.g., furan vs. thiophene) to activity.
- Meta-Analysis : Cross-reference data from related pyrazole-carboxamides to identify trends in logP vs. potency .
Q. How to prioritize analogs for preclinical development?
Apply the Rule of 3 for lead-like properties:
- MW < 450 Da, logP < 3, H-bond donors ≤ 3.
- Selectivity ratio >10-fold vs. related targets (e.g., COX-2 vs. COX-1).
- In vivo half-life >2 hours in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
